Ethane-1,2-diol;terephthalic acid

Catalog No.
S651203
CAS No.
25038-59-9
M.F
C10H12O6
M. Wt
228.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane-1,2-diol;terephthalic acid

CAS Number

25038-59-9

Product Name

Ethane-1,2-diol;terephthalic acid

IUPAC Name

ethane-1,2-diol;terephthalic acid

Molecular Formula

C10H12O6

Molecular Weight

228.2 g/mol

InChI

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2

InChI Key

FYIBGDKNYYMMAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O

Synonyms

Lavsan, melinex, Mersilene, mylar, polyethylenglycolterephthalate, TEROM

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O

Material Synthesis:

Ethane-1,2-diol, commonly known as ethylene glycol, and terephthalic acid are both essential building blocks for the synthesis of various materials used in scientific research.

  • Ethylene glycol

    Due to its small size, high boiling point, and miscibility with water, ethylene glycol is a valuable solvent for numerous research applications. It plays a crucial role in separating and purifying various biomolecules, including proteins, enzymes, and DNA [Source: National Institutes of Health, ].

  • Terephthalic acid

    Terephthalic acid is a key component in the production of various polymers, including polyesters, which are widely used in research due to their unique properties like strength, flexibility, and biocompatibility. [Source: American Chemical Society, ]

Chemical Reactions:

The combined use of ethane-1,2-diol and terephthalic acid is particularly significant in the field of polymer chemistry research. Through a process called esterification, these two molecules can react to form polyethylene terephthalate (PET), a widely used polyester known for its diverse applications in research, including:

  • Creating microfluidic devices

    PET's transparency and ability to be micropatterned make it suitable for the fabrication of microfluidic chips used in various biological and chemical analyses [Source: Royal Society of Chemistry, ].

  • Encapsulating cells and biomolecules

    PET films can be used to create microcapsules for cell culture and drug delivery research due to their biocompatibility and controlled permeability [Source: National Institutes of Health, ].

Ongoing Research:

Research efforts are continuously exploring the potential of ethane-1,2-diol and terephthalic acid in various scientific fields. This includes:

  • Developing new biocompatible materials

    Researchers are investigating the use of these molecules to create novel materials for tissue engineering and regenerative medicine applications [Source: ScienceDirect, ].

  • Enhancing the sustainability of PET production

    Finding alternative and more sustainable methods for PET synthesis is an ongoing area of research, with a focus on reducing environmental impact [Source: American Chemical Society, ].

Ethane-1,2-diol, commonly known as ethylene glycol, is an organic compound with the formula C2H6O2C_2H_6O_2. It is a colorless, odorless, and viscous liquid that is hygroscopic and miscible with water. Ethane-1,2-diol is primarily used as a raw material in the production of polyesters, particularly poly(ethylene terephthalate), which is widely utilized in textiles and plastic bottles. Terephthalic acid, or benzene-1,4-dicarboxylic acid, is a key component in the synthesis of polyesters and is typically derived from petroleum sources. The combination of ethane-1,2-diol and terephthalic acid forms a polyester through a condensation reaction that releases water as a byproduct .

The primary chemical reaction involving ethane-1,2-diol and terephthalic acid is the formation of poly(ethylene terephthalate) through a process known as condensation polymerization. The general reaction can be represented as follows:

Terephthalic Acid+Ethane 1 2 diolPoly ethylene terephthalate +Water\text{Terephthalic Acid}+\text{Ethane 1 2 diol}\rightarrow \text{Poly ethylene terephthalate }+\text{Water}

In this reaction, two molecules of ethane-1,2-diol react with one molecule of terephthalic acid to form an ester linkage while releasing water. This process occurs in two stages: a pre-polymerization stage where simple esters are formed and a polymerization stage where the polymer chain is extended through further reactions .

Ethane-1,2-diol is synthesized primarily through the hydration of ethylene oxide. The reaction can be catalyzed by acids or bases under various conditions:

Ethylene Oxide+WaterEthane 1 2 diol\text{Ethylene Oxide}+\text{Water}\rightarrow \text{Ethane 1 2 diol}

The industrial production often utilizes a neutral or acid-catalyzed environment to achieve high yields (up to 90%) by using excess water. Recently developed methods have employed a two-stage process involving carbon dioxide to improve selectivity and yield over 99% for ethane-1,2-diol production .

Ethane-1,2-diol has several significant applications:

  • Antifreeze: It lowers the freezing point of water and is commonly used in automotive antifreeze formulations.
  • Polyester Production: It serves as a key monomer for producing poly(ethylene terephthalate), used in textiles (e.g., clothing) and packaging (e.g., beverage bottles).
  • Solvent: It acts as a solvent in various industrial applications due to its ability to dissolve many organic compounds.
  • Humectant: In food and cosmetics, it retains moisture.

Research has focused on the interactions between ethane-1,2-diol and various biological systems due to its toxicological profile. Studies have examined its metabolic pathways and effects on human health when ingested or absorbed through the skin. Additionally, investigations into environmental interactions highlight its potential impacts on aquatic ecosystems when released into water bodies .

Several compounds share similarities with ethane-1,2-diol in structure or function:

Compound NameStructure TypeKey UsesUnique Features
Propylene glycolDiolFood additive, pharmaceutical solventGenerally recognized as safe for consumption
Diethylene glycolGlycolSolvent for paints and coatingsHigher molecular weight than ethane-1,2-diol
Triethylene glycolGlycolHumectant in cosmeticsUsed in moisture-retaining formulations
Butylene glycolDiolCosmetic ingredientOften used for skin conditioning

Ethane-1,2-diol's unique properties include its high viscosity and specific applications in antifreeze formulations and polyester production that differentiate it from other glycols. Its toxicity also sets it apart from some other similar compounds that are utilized more safely in food products .

Color/Form

Offered as oriented film or fibe

Density

1.38

Melting Point

265 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 166 of 169 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

25038-59-9

Use Classification

Cosmetics -> Film forming

General Manufacturing Information

Plastic material and resin manufacturing
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl): ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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